N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid
Overview
Description
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is a PEG derivative containing an azido group, an amino group, and a terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
1. Conjugation Chemistry
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is extensively used in conjugation chemistry. The terminal azido functionality is crucial for the conjugation of various ligands with an alkyne group through "click chemistry" (Hiki & Kataoka, 2007). This method enables the synthesis of heterobifunctional linkers useful in studying carbohydrate-binding proteins and can be applied to other PEG derivatives of various lengths (Bertozzi & Bednarski, 1991).
2. Biomedical Materials Synthesis
This compound is vital in synthesizing biocompatible materials like hydrogels or microgels. These hydrogels are promising for applications in drug delivery and tissue engineering due to their transparency, physical strength, and pH sensitivity (Huynh et al., 2013).
3. Polymer Science
The compound is also significant in polymer science. It is used in synthesizing heterobifunctional PEG containing various functional groups, supporting the development of materials for biomedical applications, such as creating high-performance molecules and reinforced hydrogels (Mahou & Wandrey, 2012).
4. Environmental Applications
In environmental science, this compound plays a role in SO2 capture. Amine-functionalized PEGs, combining the properties of PEG and amines, have shown high SO2 absorption capacities, demonstrating potential for environmental applications (Yang et al., 2013).
5. Drug Delivery Systems
This compound is instrumental in drug delivery systems. It is used in the synthesis of double-hydrophilic diblock copolymers which are effective in stabilizing oil-in-water emulsions, indicating potential applications in encapsulating substances for food, cosmetics, and drug delivery (Tao et al., 2014).
Properties
IUPAC Name |
3-[2-[2-[2-[3-[2-(2-aminoethoxy)ethoxy]propanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47N5O11/c25-3-9-35-15-13-33-7-1-23(30)29(5-11-37-17-21-39-19-14-34-8-2-24(31)32)6-12-38-18-22-40-20-16-36-10-4-27-28-26/h1-22,25H2,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLMDRGRFLPQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)C(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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